molecular formula C9H7FO B1592043 5-Fluoro-2-indanone CAS No. 57584-69-7

5-Fluoro-2-indanone

Cat. No.: B1592043
CAS No.: 57584-69-7
M. Wt: 150.15 g/mol
InChI Key: OFVNPOZRBPSFSH-UHFFFAOYSA-N
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Description

5-Fluoro-2-indanone is an organic compound belonging to the indanone family, characterized by the presence of a fluorine atom at the fifth position of the indanone structure

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at the fluorine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-indanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Indanone: Lacks the fluorine atom, resulting in different reactivity and applications.

    5-Chloro-2-indanone: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

    5-Bromo-2-indanone:

Uniqueness: 5-Fluoro-2-indanone is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as increased electronegativity and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVNPOZRBPSFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616830
Record name 5-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57584-69-7
Record name 5-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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